molecular formula C15H22ClN3O2 B247977 N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Cat. No. B247977
M. Wt: 311.81 g/mol
InChI Key: ZXIWOSCQTXWNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide, also known as Trazodone, is a psychoactive drug that is used primarily as an antidepressant. It was first synthesized in the 1960s and has since been widely used in the treatment of depression, anxiety, and other psychiatric disorders.

Scientific Research Applications

N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been extensively studied for its use in the treatment of depression and anxiety. It has also been investigated for its potential use in the treatment of insomnia, chronic pain, and other psychiatric disorders. In addition, N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been studied for its effects on neurotransmitters such as serotonin, norepinephrine, and dopamine.

Mechanism of Action

N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide works by inhibiting the reuptake of serotonin and blocking the histamine H1 receptor. This results in an increase in the levels of serotonin in the brain, which helps to regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It also has anxiolytic and sedative effects, which can help to reduce symptoms of anxiety and promote sleep.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide in lab experiments is that it has a well-established mechanism of action and has been extensively studied for its effects on the brain. However, one limitation is that it can have variable effects depending on the dose and timing of administration.

Future Directions

For research on N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide include the potential use in the treatment of chronic pain and the development of new drugs with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide involves the reaction of 2-chlorobenzoyl chloride with 3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-1-ol in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization and chromatography.

properties

Product Name

N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Molecular Formula

C15H22ClN3O2

Molecular Weight

311.81 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C15H22ClN3O2/c16-13-3-1-2-4-14(13)17-15(21)5-6-18-7-9-19(10-8-18)11-12-20/h1-4,20H,5-12H2,(H,17,21)

InChI Key

ZXIWOSCQTXWNMV-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)CCO

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)CCO

Origin of Product

United States

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